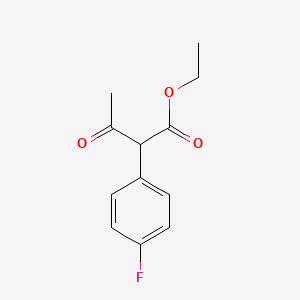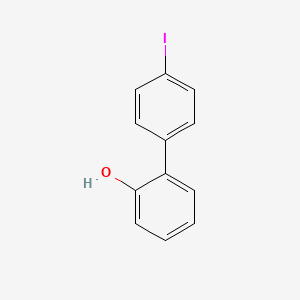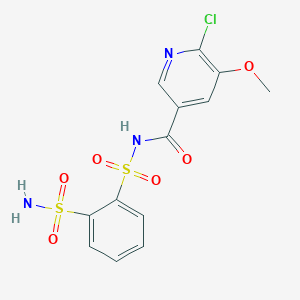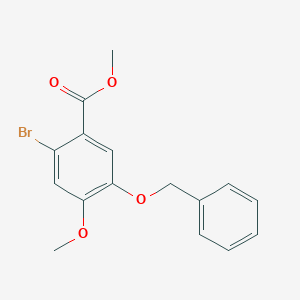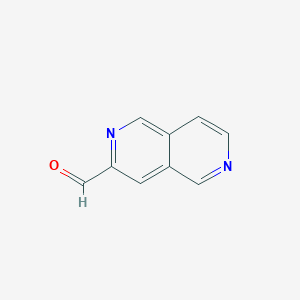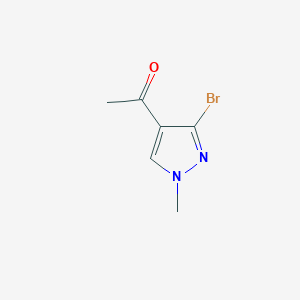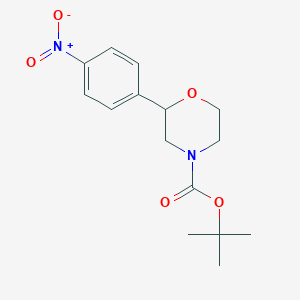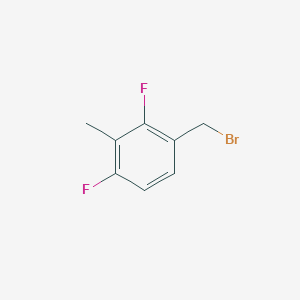
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene is an organic compound with the molecular formula C8H7BrF2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two fluorine atoms, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene typically involves the bromination of 2,4-difluoro-3-methyltoluene. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the methyl group without affecting the aromatic ring.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted products. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as polymers and liquid crystals, due to its unique electronic properties.
Medicinal Chemistry: It is explored for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-2,4-difluoro-3-methylbenzene largely depends on its reactivity towards various biological targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can influence the compound’s electronic properties, affecting its interaction with biological molecules.
Comparaison Avec Des Composés Similaires
1-(Bromomethyl)-2,4-difluoro-3-methylbenzene can be compared with other similar compounds, such as:
1-(Chloromethyl)-2,4-difluoro-3-methylbenzene: Similar structure but with a chloromethyl group instead of a bromomethyl group. The reactivity and applications may differ due to the different halogen atoms.
1-(Bromomethyl)-2,4-difluorobenzene: Lacks the methyl group, which can influence the compound’s steric and electronic properties.
1-(Bromomethyl)-3-methylbenzene: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
The uniqueness of this compound lies in the combination of the bromomethyl, fluorine, and methyl substituents, which impart distinct reactivity and properties to the compound.
Propriétés
Formule moléculaire |
C8H7BrF2 |
|---|---|
Poids moléculaire |
221.04 g/mol |
Nom IUPAC |
1-(bromomethyl)-2,4-difluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrF2/c1-5-7(10)3-2-6(4-9)8(5)11/h2-3H,4H2,1H3 |
Clé InChI |
VFASFDVQYOOMFN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1F)CBr)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Chloro-4-(methylthio)pyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13929115.png)
![7,8-dichloroImidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13929119.png)
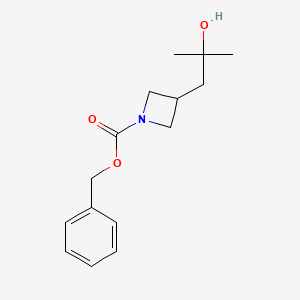
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
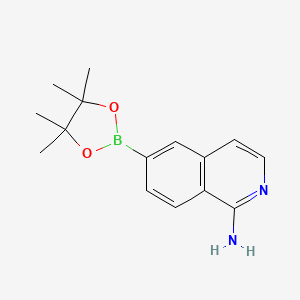
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)
